2-(chloromethyl)oxirane;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol
Description
Properties
IUPAC Name |
2-(chloromethyl)oxirane;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3/h11-14,16-17H,3-10H2,1-2H3;3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSRVVKVKAJYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O.C1C(O1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
30583-72-3 | |
| Record name | Hydrogenated bisphenol-A epoxy resin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30583-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 4,4'-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Isopropylidenedicyclohexanol, oligomeric reaction products with 1-chloro-2,3-epoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)oxirane typically involves the reaction of epichlorohydrin with a suitable base, such as sodium hydroxide, to form the oxirane ring. The preparation of 4-[2-(4-hydroxycyclohexyl)propan-2
Biological Activity
The compound 2-(chloromethyl)oxirane; 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol , with CAS number 68002-42-6 , is a complex organic molecule notable for its potential biological activities. This compound is characterized by its unique structural features, including a chloromethyl oxirane moiety and a cyclohexanol derivative, which may contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN2O3 |
| Molecular Weight | 402.914 g/mol |
| Boiling Point | 400.8 °C |
| Flash Point | 192.4 °C |
| LogP | 4.7658 |
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic applications. The following sections summarize key findings from the literature.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 2-(chloromethyl)oxirane . For instance, derivatives of oxirane have shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
In a study examining the effects of oxirane derivatives on cancer cell lines, it was found that compounds with similar structures exhibited significant cytotoxicity against breast and lung cancer cells. These compounds acted by disrupting microtubule formation, which is crucial for cell division.
The proposed mechanisms include:
- Inhibition of DNA synthesis : Oxirane derivatives can form covalent bonds with nucleophilic sites on DNA, leading to strand breaks.
- Disruption of microtubule dynamics : By interfering with tubulin polymerization, these compounds prevent mitotic spindle formation.
Toxicological Studies
Toxicity assessments have indicated that while some derivatives exhibit potent biological activity, they may also pose risks at higher concentrations. The safety profile of 2-(chloromethyl)oxirane was evaluated in several studies, highlighting the importance of dose-dependent effects.
Findings from Toxicological Assessments
- Acute Toxicity : In animal models, high doses resulted in significant organ damage, particularly to the liver and kidneys.
- Chronic Exposure : Long-term exposure studies suggested potential carcinogenic effects, necessitating further investigation into safety thresholds.
Applications in Drug Development
Given its biological activity, 2-(chloromethyl)oxirane has been considered for use in drug development, particularly in creating targeted therapies for cancer treatment. Research is ongoing to optimize its pharmacological properties while minimizing toxicity.
Future Directions
Research efforts are focused on:
- Structure-Activity Relationship (SAR) Studies : Identifying modifications that enhance efficacy and reduce toxicity.
- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents to improve treatment outcomes.
Comparison with Similar Compounds
2-(Chloromethyl)oxirane (Epichlorohydrin)
Structure: A chlorinated epoxide (C₃H₅ClO) with an epoxy ring and a reactive chloromethyl group. Applications: Key intermediate in epoxy resin synthesis, pharmaceuticals, and polymer crosslinking . Reactivity: High due to the strained epoxy ring and electrophilic chlorine, enabling nucleophilic ring-opening reactions (e.g., with amines, alcohols) . Safety: Classified as toxic, carcinogenic, and an irritant; requires stringent handling protocols .
4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol
Structure: A diol (C₁₅H₂₈O₂) featuring two cyclohexanol groups bridged by a propane-2,2-diyl spacer. Reactivity: Polar hydroxyl groups enable hydrogen bonding and participation in esterification or etherification reactions. Lower reactivity compared to epoxides . Safety: Limited toxicity data; recommended for industrial use only .
2-(Chloromethyl)oxirane vs. Other Epoxides
Table 1: Physical and Reactive Properties of Epoxides
Key Differences :
- Reactivity : 2-(Chloromethyl)oxirane’s chlorine enhances its electrophilicity, enabling facile nucleophilic substitutions (e.g., in , it reacts with amines to form YOK-1204). Ethylene oxide lacks this functionality, limiting its use to less complex syntheses.
- Toxicity: Epichlorohydrin is significantly more hazardous than non-chlorinated epoxides like propylene oxide .
- Applications : While ethylene oxide is used for sterilization, 2-(chloromethyl)oxirane is tailored for resin curing and pharmaceutical intermediates .
4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol vs. Other Diols
Table 2: Comparison with Structurally Similar Diols
Key Differences :
- Structure: Unlike BPA’s aromatic rings, the cyclohexanol groups in 4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol confer rigidity and enhanced thermal stability due to saturated rings .
- Reactivity : The steric hindrance from the propane bridge reduces reactivity compared to smaller diols like ethylene glycol.
- Applications : While BPA is a cornerstone of polycarbonates, this diol’s use is niche, likely in specialty resins or as a chain extender .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
